![molecular formula C10H8FNO2 B2480961 5-fluoro-1-methyl-1H-indole-3-carboxylic acid CAS No. 310886-98-7](/img/structure/B2480961.png)
5-fluoro-1-methyl-1H-indole-3-carboxylic acid
Overview
Description
“5-fluoro-1-methyl-1H-indole-3-carboxylic acid” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives has attracted increasing attention in recent years due to their importance in natural products and drugs . For instance, 1-Methylindole-3-carboxylic acid, a related compound, can be prepared by the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate .Chemical Reactions Analysis
Indoles, including “5-fluoro-1-methyl-1H-indole-3-carboxylic acid”, are important types of molecules that can bear a number of biological properties . They are present in several drugs and plants and are used in the synthesis of various heterocyclic derivatives .Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated promising antiviral properties. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were investigated as antiviral agents. Among them, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives also showed potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
Anticancer Potential
Indole compounds, including 5-fluoro-1-methyl-1H-indole-3-carboxylic acid, have attracted attention for their potential in cancer treatment. They serve as:
- Reactants for the preparation of tryptophan dioxygenase inhibitors , which play a role in cancer immunomodulation .
- Antitumor agents , although specific mechanisms may vary .
Antibacterial Applications
Indole derivatives contribute to antibacterial research:
- 5-Fluoroindole-3-carboxaldehyde , a related compound, is used as a reagent in the synthesis of compounds requiring an indole group .
Other Biological Activities
Beyond antiviral, anticancer, and antibacterial effects, indole derivatives exhibit:
Future Directions
Indoles, including “5-fluoro-1-methyl-1H-indole-3-carboxylic acid”, have attracted increasing attention in recent years due to their various biologically vital properties . The investigation of novel methods of synthesis has attracted the attention of the chemical community , indicating a promising future direction in this field.
properties
IUPAC Name |
5-fluoro-1-methylindole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-12-5-8(10(13)14)7-4-6(11)2-3-9(7)12/h2-5H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVWOGCIQANCRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-1-methyl-1H-indole-3-carboxylic acid |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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